3-Phenylpyrrolidin-3-amine
Description
Significance of Pyrrolidine (B122466) Frameworks in Chemical Synthesis and Methodology
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous motif in a multitude of natural products, pharmaceuticals, and functional materials. d-nb.info Its prevalence stems from its favorable physicochemical properties, including its three-dimensional structure which allows for diverse spatial arrangements of substituents. d-nb.info This non-planar, flexible ring system is a key component in numerous clinically approved drugs and is often employed by medicinal chemists to explore chemical space and optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The development of synthetic methodologies to construct and functionalize the pyrrolidine core is a vibrant area of organic chemistry. tandfonline.com Researchers continuously seek more efficient, stereoselective, and environmentally benign routes to access these valuable scaffolds. tandfonline.com Techniques such as multicomponent reactions, cycloadditions, and catalytic asymmetric synthesis have been extensively explored to generate a wide array of substituted pyrrolidines. tandfonline.commdpi.comnih.gov The ability to precisely control the stereochemistry of these frameworks is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. d-nb.info
Structural Classification of 3-Phenylpyrrolidin-3-amine as a Stereogenic Aminopyrrolidine
This compound is classified as a stereogenic 3-aminopyrrolidine (B1265635). The key structural features that define this classification are:
Pyrrolidine Core: A five-membered saturated ring containing one nitrogen atom.
Amino Group at C3: An -NH2 group is attached to the third carbon atom of the pyrrolidine ring.
Phenyl Group at C3: A phenyl (C6H5) group is also attached to the third carbon atom.
Stereogenic Center at C3: The C3 carbon is bonded to four different substituents (the nitrogen of the ring, the amino group, the phenyl group, and a hydrogen atom), making it a chiral center.
This stereogenic nature means that this compound can exist as two enantiomers, (R)-3-phenylpyrrolidin-3-amine and (S)-3-phenylpyrrolidin-3-amine. The synthesis of enantiomerically pure forms of such compounds is a significant challenge and a major focus of research, often employing chiral starting materials or asymmetric catalytic methods. nih.gov The absolute configuration of the stereocenter can have a profound impact on the biological activity and interaction of the molecule with other chiral entities like proteins and enzymes.
Overview of Academic Research Trajectories for Related Pyrrolidine Derivatives
The academic pursuit of novel pyrrolidine derivatives is a broad and dynamic field. Research trajectories often focus on the synthesis and evaluation of these compounds for a range of biological activities. The strategic modification of the pyrrolidine scaffold allows for the fine-tuning of properties to target specific biological pathways.
One significant area of research involves the development of 3-aminopyrrolidine derivatives as antagonists for chemokine receptors , such as CCR2, which are implicated in inflammatory diseases. nih.gov Studies have shown that incorporating various carbocyclic moieties onto the 3-aminopyrrolidine core can lead to potent antagonists. nih.gov
Another prominent research direction is the investigation of pyrrolidine derivatives as inhibitors of enzymes involved in disease progression. For instance, (3S,4S)-4-aminopyrrolidine-3-ol derivatives have been synthesized and evaluated as inhibitors of β-secretase (BACE1), an enzyme associated with Alzheimer's disease. nih.gov
Furthermore, the 3-phenylpyrrolidine (B1306270) scaffold itself has been utilized in the design of novel therapeutic agents. A notable example is the development of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective inverse agonists for the nuclear receptor RORγt, a key regulator of pro-inflammatory responses. bohrium.com This research highlights the potential of the 3-phenylpyrrolidine core in modulating important biological targets.
The synthesis of pyrrolidine-2,5-diones bearing a 3-phenyl substituent has also been explored for the development of compounds with anticonvulsant and analgesic properties. nih.gov These studies demonstrate the versatility of the functionalized pyrrolidine ring in creating diverse molecular architectures with potential therapeutic applications.
The following table provides a summary of research on related pyrrolidine derivatives:
| Derivative Class | Research Focus | Potential Application |
| 3-Aminopyrrolidine Derivatives | Antagonism of chemokine receptors (e.g., CCR2) | Anti-inflammatory agents |
| (3S,4S)-4-Aminopyrrolidine-3-ol Derivatives | Inhibition of β-secretase (BACE1) | Alzheimer's disease therapeutics |
| Phenyl (3-phenylpyrrolidin-3-yl)sulfones | Inverse agonism of RORγt | Treatment of autoimmune diseases |
| 3-Methyl-3-phenyl-pyrrolidine-2,5-dione Derivatives | Modulation of ion channels | Anticonvulsant and analgesic drugs |
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,12H,6-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZSGLDYUYQPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116169-48-3 | |
| Record name | 3-phenylpyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Phenylpyrrolidin 3 Amine and Its Core Derivatives
Asymmetric Synthesis Strategies for Enantiopure 3-Phenylpyrrolidin-3-amine
The synthesis of enantiomerically pure this compound is of paramount importance due to the often distinct biological activities of different stereoisomers. nih.gov A variety of asymmetric strategies have been developed to achieve high levels of stereocontrol.
Chiral Auxiliary-Mediated Approaches in Pyrrolidine (B122466) Synthesis
Chiral auxiliaries have proven to be a powerful tool in asymmetric synthesis, guiding the stereochemical outcome of a reaction and then being cleaved to yield the desired enantiopure product. yale.edu In the context of pyrrolidine synthesis, chiral auxiliaries can be incorporated into the starting materials to direct the formation of specific stereocenters. For instance, the Ellman lab developed tert-butanesulfinamide as a versatile chiral auxiliary for the asymmetric synthesis of a wide variety of amines. yale.edu This methodology can be adapted for the synthesis of complex chiral amines, including those with a pyrrolidine core. The general approach involves the condensation of the chiral sulfinamide with a ketone or aldehyde, followed by nucleophilic addition and subsequent removal of the auxiliary.
Another example involves the use of chiral auxiliaries derived from amino acids. A chiral synthesis of a phenylalanine derivative was achieved through the asymmetric phase-transfer catalyzed alkylation of a tert-butyl glycinate–benzophenone Schiff base using a cinchona alkaloid-derived catalyst. mdpi.com Such strategies can be conceptually extended to the synthesis of this compound precursors.
| Auxiliary | Key Features | Application |
| tert-Butanesulfinamide | Versatile, high yields, applicable to a wide range of amines. yale.edu | Asymmetric synthesis of amines. yale.edu |
| Cinchona Alkaloid-Derived Catalyst | Used in phase-transfer catalysis for asymmetric alkylation. mdpi.com | Synthesis of chiral amino acid derivatives. mdpi.com |
| (R)-Piperidin-3-ol | A newer chiral auxiliary for stereoselective synthesis. nih.gov | Synthesis of α-hydroxy aldehydes. nih.gov |
Organocatalytic Asymmetric Methodologies
Organocatalysis has emerged as a powerful and environmentally friendly approach for asymmetric synthesis, avoiding the use of metal catalysts. metu.edu.tr These small organic molecules can catalyze a wide range of transformations with high enantioselectivity. nih.govbeilstein-journals.org
For the synthesis of substituted pyrrolidines, organocatalytic domino reactions have proven to be particularly efficient. nih.gov For example, the organocatalytic asymmetric synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones has been achieved through an aza-Michael/aldol domino reaction of α-ketoamides with α,β-unsaturated aldehydes. This reaction proceeds with excellent diastereoselectivities and good to excellent enantioselectivities. nih.gov
Furthermore, the organocatalytic asymmetric conjugate addition of aldehydes to maleimides and nitroalkenes has been performed in deep eutectic solvents, offering an environmentally friendly approach. mdpi.com These methods provide access to highly functionalized pyrrolidine derivatives that can be further elaborated to yield compounds like this compound. A chiral primary amine-salicylamide has been used as an organocatalyst for the enantioselective conjugate addition of α,α-disubstituted aldehydes to maleimides, leading to adducts with up to 88% enantiomeric excess. mdpi.com
| Catalyst Type | Reaction | Key Advantages |
| Secondary Amines | Aza-Michael/Aldol Domino Reaction nih.gov | High diastereoselectivity and enantioselectivity. nih.gov |
| Chiral Primary Amine-Salicylamide | Conjugate Addition mdpi.com | Environmentally friendly (deep eutectic solvents), catalyst and solvent reusability. mdpi.com |
| BINOL-derived Chiral Phosphoric Acid | Asymmetric consensus.appucl.ac.uk-Rearrangement beilstein-journals.org | Access to enantioenriched homoallylic amines. beilstein-journals.org |
Enantiodivergent Synthesis of Pyrrolidine Amino Analogues
Enantiodivergent synthesis allows for the selective production of either enantiomer of a chiral product from a single chiral source. This is a highly desirable strategy as it provides access to both enantiomers for biological evaluation without the need for a separate synthetic route for each.
A study on the enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one, an analogue of pantolactone, demonstrates this principle. consensus.app This approach allows for the preparation of both enantiomers of the amino lactam, which can serve as versatile building blocks for more complex molecules. While not directly synthesizing this compound, the principles of enantiodivergent synthesis of pyrrolidine amino analogues are highly relevant.
Another strategy involves the use of enzymes in a one-pot sequential kinetic resolution and ring-closing metathesis to produce diverse lactones and lactams enantiodivergently. mdpi.com This chemoenzymatic approach highlights the power of combining biocatalysis with traditional organic synthesis to achieve high levels of stereocontrol and molecular diversity.
Stereoselective Reduction Methods for Amine Stereoisomers
The stereoselective reduction of a prochiral precursor is a common and effective strategy for establishing a desired stereocenter. In the context of this compound, this could involve the reduction of a corresponding imine or a related functional group.
For instance, the synthesis of cis- and trans-3-arylcyclohexylamines was achieved through the highly diastereoselective reduction of a ketone precursor. beilstein-journals.org The choice of reducing agent allowed for the selective formation of either the axial or equatorial alcohol, which could then be converted to the corresponding amine. A similar strategy could be envisioned for the synthesis of this compound stereoisomers, where the reduction of a 3-imino-3-phenylpyrrolidine precursor would yield the desired amine.
Enzymatic methods also offer powerful tools for stereoselective reductions. Transaminases, for example, can be used for the asymmetric amination of ketones to produce chiral primary amines with high enantiomeric excess. acs.org This biocatalytic approach provides a green and efficient alternative to traditional chemical methods.
Cyclization-Based Synthetic Routes to the Pyrrolidine Core
Cyclization reactions are fundamental to the construction of the pyrrolidine ring. Various strategies have been developed that utilize different types of cyclization reactions to form the five-membered ring system.
Intramolecular Radical Cyclization Approaches
Intramolecular radical cyclizations are a powerful method for the construction of cyclic systems, including pyrrolidines. diva-portal.orgthieme-connect.de These reactions involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated bond, forming a new ring.
A Co(II)-based catalytic system has been developed for the enantioselective radical cyclization of aliphatic diazo compounds to form α-substituted pyrrolidines. nih.gov This method features high efficiency, stereoselectivity, and functional group tolerance. The reaction proceeds via a metalloradical catalysis pathway, allowing for the use of saturated C-H bonds in the cyclization process. nih.gov
Tin hydride mediated radical cyclizations have also been employed for the synthesis of pyrrolidines. diva-portal.org For example, a 5-exo-dig cyclization can be used to construct the pyrrolidine ring. These radical-based methods offer a complementary approach to more traditional ionic cyclization strategies.
| Cyclization Method | Key Features |
| Co(II)-Catalyzed Radical Cyclization nih.gov | Enantioselective, high efficiency, functional group tolerance. nih.gov |
| Tin Hydride Mediated Radical Cyclization diva-portal.org | Utilizes a 5-exo-dig cyclization pathway. diva-portal.org |
| Manganese(III) Acetate Mediated Oxidative Free-Radical Cyclization thieme-connect.de | Broadly applicable, wide functional group tolerance. thieme-connect.de |
| 1,3-Dipolar Cycloaddition nih.gov | Classical method for five-membered heterocycles, utilizes azomethine ylides. nih.gov |
| Glycine-Based [3+2] Cycloaddition mdpi.com | Generates azomethine ylides for cycloaddition to form pyrrolidine-containing compounds. mdpi.com |
[3+2] Cycloaddition Reactions for Pyrrolidine Ring Formation
[3+2] cycloaddition reactions represent a powerful and atom-economical approach to the construction of five-membered rings, including the pyrrolidine nucleus. These reactions involve the combination of a three-atom component with a two-atom component to form the heterocyclic ring in a single step.
One notable strategy involves the acid-catalyzed [3+2] cycloaddition of a vinyl sulfone with an aminomethanamine derivative. For instance, the synthesis of a precursor to a phenyl (3-phenylpyrrolidin-3-yl)sulfone involved treating a phenyl vinyl sulfone with N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine to yield the corresponding pyrrolidine. nih.gov This reaction highlights the utility of vinyl sulfones as effective two-atom components in cycloaddition reactions for the formation of functionalized pyrrolidines.
Another approach utilizes the 1,3-dipolar cycloaddition of azomethine ylides. rsc.orgmdpi.com These ylides, which can be generated in situ from various precursors, react with a variety of dipolarophiles to afford highly substituted pyrrolidines. The development of photocatalytic [3+2] cycloadditions of cyclopropyl (B3062369) ketones with hydrazones has also emerged as a valuable method for synthesizing structurally diverse pyrrolidine rings. nih.gov This method leverages a dual Lewis acid-photoredox catalyst system to generate a key distonic radical anion intermediate. nih.gov
The following table summarizes key aspects of these [3+2] cycloaddition methodologies:
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |
| Acid-catalyzed cycloaddition | Vinyl sulfone, Aminomethanamine derivative | Acid catalyst | Forms functionalized pyrrolidines | nih.gov |
| 1,3-Dipolar cycloaddition | Azomethine ylides, Dipolarophiles | Varies | Highly substituted pyrrolidines | rsc.orgmdpi.com |
| Photocatalytic cycloaddition | Cyclopropyl ketones, Hydrazones | Dual Lewis acid-photoredox catalyst | Structurally diverse pyrrolidines | nih.gov |
Cyclization with Primary Amines from Itaconic Acid Derivatives
The reaction of itaconic acid and its derivatives with primary amines provides a versatile route to pyrrolidinone-containing structures, which can be further elaborated to access a range of pyrrolidine derivatives. Itaconic acid, a bio-based dicarboxylic acid, serves as a readily available starting material for these syntheses. google.comthegoodscentscompany.com
The initial reaction typically involves the Michael addition of a primary amine to the α,β-unsaturated system of itaconic acid or its esters, followed by an intramolecular cyclization to form a 5-oxopyrrolidine-3-carboxylic acid or ester. mdpi.comeurjchem.com For example, the reaction of itaconic acid with aniline (B41778) produces 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. mdpi.com This intermediate can then be subjected to further transformations.
A multi-step synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones from itaconic acid derivatives has been reported. eurjchem.comresearchgate.net This sequence involves the initial cyclization with a primary amine, followed by a Masamune-Claisen condensation and subsequent cyclization with an amidine. eurjchem.comresearchgate.net This methodology demonstrates the utility of itaconic acid-derived pyrrolidinones as building blocks for more complex heterocyclic systems.
The table below outlines the synthesis of pyrrolidinone derivatives from itaconic acid:
| Itaconic Acid Derivative | Primary Amine | Product | Reference |
| Itaconic acid | Aniline | 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | mdpi.com |
| Itaconic acid | Various primary amines | 4-Carboxypyrrolidones or 4-Carbamidopyrrolidones | google.com |
| Dimethyl itaconate | 3-(Benzyloxy)propan-1-amine | Methyl 1-(3-(benzyloxy)propyl)-5-oxopyrrolidine-3-carboxylate | eurjchem.com |
N-Heterocyclization of Primary Amines with Diols
A highly efficient and environmentally benign method for the synthesis of cyclic amines, including pyrrolidines, is the N-heterocyclization of primary amines with diols. acs.orgorgsyn.orgorganic-chemistry.org This reaction, often catalyzed by transition metal complexes, proceeds with the formation of water as the only byproduct, making it an attractive green chemistry approach. acs.orgorgsyn.org
A notable catalytic system for this transformation is a CpIr complex ([CpIrCl2]2). acs.orgorgsyn.org This iridium catalyst has been shown to effectively catalyze the N-heterocyclization of a variety of primary amines with diols to produce five-, six-, and seven-membered cyclic amines in good to excellent yields. acs.orgorgsyn.org The reaction conditions are relatively mild, typically involving refluxing in a solvent like toluene. orgsyn.org While ruthenium-based catalysts have also been employed for this transformation, they often require higher reaction temperatures. orgsyn.org
This method offers a direct and atom-economical route to N-substituted pyrrolidines from readily available starting materials.
| Catalyst | Reactants | Product Type | Key Advantages | Reference |
| [Cp*IrCl2]2 | Primary amine, Diol | Pyrrolidines, Piperidines, Azepanes | Environmentally benign, high yields, mild conditions | acs.orgorgsyn.org |
| Ruthenium complexes | Primary amine, Diol | N-Substituted pyrrolidines | acs.org |
Functional Group Transformation and Reductive Amination Strategies
Functional group transformations and reductive amination are fundamental strategies in organic synthesis, providing access to a wide range of amine-containing compounds, including this compound and its derivatives.
Reduction of Azides to Amines for Pyrrolidine Formation
The reduction of an azide (B81097) group to a primary amine is a crucial transformation in the synthesis of many nitrogen-containing heterocycles. organic-chemistry.orgresearchgate.nettandfonline.com This method is particularly valuable as azides can be introduced into molecules through various synthetic routes and are generally stable to a wide range of reaction conditions. The subsequent reduction provides a clean and efficient way to generate the corresponding amine.
In the context of pyrrolidine synthesis, a key intermediate containing an azide group can be reduced to the corresponding amine, which then undergoes intramolecular cyclization to form the pyrrolidine ring. mdpi.com For example, a three-step sequence involving triflate formation, azide displacement, and subsequent reduction was employed to convert a hydroxyl-substituted precursor into an amino-pyrrolidine derivative. nih.gov
A variety of reagents can be used to effect the reduction of azides to amines, including catalytic hydrogenation (e.g., Pd/C) and various chemical reducing agents. organic-chemistry.orgmdpi.com The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity.
Reductive Amination of Carbonyl Precursors in Pyrrolidine Synthesis
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. nih.govchemrxiv.orgharvard.eduthieme-connect.de This powerful one-pot reaction is widely used for the synthesis of primary, secondary, and tertiary amines.
In the context of pyrrolidine synthesis, reductive amination can be employed to construct the pyrrolidine ring itself or to introduce substituents onto a pre-existing pyrrolidine scaffold. A novel approach involves the reductive amination of diketones with anilines, catalyzed by iridium complexes, to produce N-aryl-substituted pyrrolidines. researchgate.net This method proceeds via a transfer hydrogenation mechanism. researchgate.net
More recently, a mechanistically distinct "reductive amination" of the C-C σ-bond of carbonyls has been developed, offering a complementary approach to traditional methods. nih.govchemrxiv.org This reaction allows for the formal insertion of a nitrogen atom into a carbon framework. nih.govchemrxiv.org
Chemoselective Reduction Methods in Pyrrolidine Derivatives
The synthesis of complex molecules often requires the selective reduction of one functional group in the presence of others. nih.govresearchgate.netsci-hub.se The development of chemoselective reduction methods is therefore of paramount importance in organic synthesis.
In the synthesis of pyrrolidine derivatives, chemoselective reductions are often necessary to avoid unwanted side reactions. For instance, the reduction of an ester or an amide group in the presence of other reducible functionalities requires careful selection of the reducing agent and reaction conditions. The use of hydrosilanes in combination with specific catalysts has emerged as a powerful tool for the chemoselective reduction of amides. sci-hub.seorganic-chemistry.org For example, triphenylborane (B1294497) has been shown to catalyze the reduction of tertiary amides to amines with high chemoselectivity in the presence of ketones and esters. sci-hub.se
The following table summarizes various reduction strategies:
| Transformation | Precursor | Key Reagents/Catalysts | Product | Key Features | Reference |
| Azide Reduction | Azido-pyrrolidine precursor | Pd/C, H2 or other reducing agents | Amino-pyrrolidine | Clean conversion of azide to amine | nih.govmdpi.com |
| Reductive Amination | Diketone, Aniline | Iridium catalyst | N-Aryl-pyrrolidine | Transfer hydrogenation mechanism | researchgate.net |
| Chemoselective Amide Reduction | Tertiary amide | Triphenylborane, Hydrosilane | Tertiary amine | High chemoselectivity | sci-hub.se |
Chemical Transformations and Reactivity of 3 Phenylpyrrolidin 3 Amine and Its Analogues
Reactivity of the Amine Functionality
The presence of both a secondary amine within the pyrrolidine (B122466) ring and a primary amine at the 3-position (in the parent compound, though substitution is common) dictates a range of possible reactions. The lone pair of electrons on the nitrogen atoms allows them to act as nucleophiles and bases.
N-alkylation is a fundamental transformation for amines, and the pyrrolidine nitrogen of 3-phenylpyrrolidin-3-amine and its analogues is no exception. This reaction involves the treatment of the amine with an alkylating agent, typically an alkyl halide, to form a new carbon-nitrogen bond. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. ucalgary.ca
In the case of secondary amines like the pyrrolidine moiety, this initial alkylation results in the formation of a tertiary amine. If there are available protons on the nitrogen, as in the case of a primary or secondary amine substituent at the 3-position, these can also undergo alkylation. However, polyalkylation can be a common issue, leading to the formation of quaternary ammonium (B1175870) salts, especially when excess alkyl halide is used. ucalgary.camnstate.edu To achieve mono-alkylation, an excess of the amine is often employed. mnstate.edu
A variety of alkylating agents can be used, and the reaction conditions can be tailored to the specific substrate and desired product. For instance, the Eschweiler-Clarke reaction, which employs formaldehyde (B43269) and formic acid, is a well-established method for the N-methylation of secondary amines to avoid the formation of quaternary salts. arkat-usa.org
| Reactant | Alkylating Agent | Product Type | Reference |
| Secondary Amine (Pyrrolidine) | Alkyl Halide (e.g., R-Br) | Tertiary Amine | ucalgary.ca |
| Secondary Amine | Formaldehyde, Formic Acid | N-Methylated Tertiary Amine | arkat-usa.org |
This table summarizes common N-alkylation reactions for secondary amines, which are applicable to the pyrrolidine nitrogen of the target compound.
The pyrrolidine nitrogen can readily undergo acylation with various acylating agents, such as acyl chlorides or acid anhydrides, to form amides. This reaction is a nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent. youtube.com This transformation is significant as it allows for the introduction of a wide range of substituents, which can modulate the molecule's properties. For instance, in the development of RORγt inverse agonists, the acylation of the pyrrolidine nitrogen of a phenyl (3-phenylpyrrolidin-3-yl)sulfone core was a key strategy for exploring structure-activity relationships. nih.gov The resulting amides, carbamates, and ureas were synthesized to probe the binding pocket of the receptor. nih.gov
The reaction typically requires a base to neutralize the acidic byproduct (e.g., HCl from an acyl chloride). mnstate.edu In some cases, coupling reagents can be used to facilitate the reaction between a carboxylic acid and the amine directly. youtube.com
| Pyrrolidine Derivative | Acylating Agent | Product | Reference |
| Phenyl (3-phenylpyrrolidin-3-yl)sulfone | Acyl Chloride (R-COCl) | N-Acyl Pyrrolidine | nih.gov |
| Phenyl (3-phenylpyrrolidin-3-yl)sulfone | Isocyanate (R-NCO) | N-Carbamoyl Pyrrolidine (Urea) | nih.gov |
This table illustrates acylation reactions performed on a close analogue of this compound.
As bases, the amine functionalities of this compound and its analogues readily react with acids to form ammonium salts. mnstate.edulibretexts.org This property is often exploited to enhance the water solubility of amine-containing compounds, which is particularly useful in pharmaceutical applications. libretexts.org The formation of a salt, such as a hydrochloride salt, can also improve the stability and handling of the compound.
The basicity of the nitrogen atoms, and thus the pKa of their conjugate acids, is influenced by their chemical environment. For simple alkyl amines, pKa values are typically in the range of 9.5 to 11.0. libretexts.org The protonation sequence in polyamines can be complex and is determined by the relative basicities of the different nitrogen atoms. psu.edu In this compound, both the secondary pyrrolidine nitrogen and the primary exocyclic amine can be protonated. The specific site of initial protonation would depend on the subtle electronic effects of the substituents. The study of 13C NMR chemical shifts as a function of pH can be a powerful tool for determining the protonation sites and microscopic pKa values in polyamines. psu.edu
Pyrrolidine Ring Modifications and Transformations
The pyrrolidine ring itself can be the site of various chemical transformations, leading to significant structural changes in the molecule.
Pyrrolidine derivatives can undergo ring expansion to form larger heterocyclic systems, such as piperidines and azepanes. researchgate.netresearchgate.net One common strategy involves the formation of a bicyclic aziridinium (B1262131) or azetidinium intermediate, which is then opened by a nucleophile to yield the ring-expanded product. researchgate.netnih.gov For example, treatment of certain prolinol derivatives with deoxyfluorinating agents like DAST can lead to ring expansion to form fluorinated piperidines via an aziridinium intermediate. nih.gov Another method involves a hydride transfer-initiated ring expansion of 4-pyrrolidinyl isatins to synthesize tetrahydro-1-benzazepines. rsc.org
Conversely, ring contraction of larger rings to form pyrrolidines is also a known transformation. A photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.net Another approach involves the thermal ring contraction of hydroxamic acids derived from piperidine (B6355638) systems to yield carbamate-protected 2,2-disubstituted pyrrolidines. nih.gov
| Starting Material | Reaction Type | Product | Reference |
| 4-Pyrrolidinyl isatins | Hydride transfer-initiated ring expansion | Tetrahydro-1-benzazepines | rsc.org |
| Prolinol derivatives | Deoxyfluorination-induced ring expansion | Fluorinated piperidines | nih.gov |
| Pyridines | Photo-promoted ring contraction | Pyrrolidine derivatives | osaka-u.ac.jpnih.govresearchgate.net |
| Piperidine-derived hydroxamic acids | Thermal ring contraction | Pyrrolidine derivatives | nih.gov |
This table provides an overview of ring expansion and contraction methodologies applicable to pyrrolidine derivatives and their precursors.
Pyrrolidinone (or lactam) derivatives, which can be synthesized from precursors like this compound, can participate in intramolecular recyclization reactions. For instance, allomaltol derivatives containing an amide fragment can undergo a base-promoted cascade recyclization to form 3-(1-hydroxyethylidene)tetronic acids that incorporate a pyrrolidinone moiety. beilstein-journals.orgnih.gov The proposed mechanism involves the formation of an imidazolide (B1226674) intermediate, deprotonation, and subsequent intramolecular cyclization onto the pyranone ring, followed by ring opening and rearrangement. beilstein-journals.orgnih.gov
Furthermore, pyrrolidinone derivatives can be synthesized through intramolecular radical cyclization reactions, for example, via metal-free photoredox catalysis. rsc.org These reactions highlight the versatility of the pyrrolidinone scaffold in constructing complex heterocyclic systems.
Functionalization of the Pyrrolidine Skeleton
One common strategy involves the acylation of the pyrrolidine nitrogen. This can be achieved through condensation reactions with various carboxylic acids or their activated derivatives. For instance, coupling with benzoic acid or pyridine-2-carboxylic acid derivatives in the presence of a coupling agent like carbonyldiimidazole (CDI) yields the corresponding N-acyl compounds. nih.gov Similarly, molecular modeling studies suggest that acyl substituents on the pyrrolidine nitrogen can provide a suitable vector to explore specific binding sites in target proteins. nih.gov
Beyond N-acylation, the synthesis of the pyrrolidine ring itself can be designed to incorporate desired functional groups. The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine skeleton with multiple stereocenters in a single step. researchgate.net This approach allows for the creation of highly functionalized pyrrolidines bearing quaternary carbon centers, providing a versatile platform for further chemical exploration. preprints.org
The table below summarizes various functionalization strategies for the pyrrolidine skeleton.
| Functionalization Site | Reaction Type | Reagents/Conditions | Resulting Moiety | Reference |
| Pyrrolidine Nitrogen (N1) | Acylation / Amide Coupling | Carboxylic Acids, CDI | N-Acyl Pyrrolidine | nih.govnih.gov |
| Pyrrolidine Nitrogen (N1) | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | N-Alkyl Pyrrolidine | nih.gov |
| Pyrrolidine Ring | 1,3-Dipolar Cycloaddition | Azomethine Ylides, Alkenes | Substituted Pyrrolidine Ring | researchgate.netpreprints.org |
Reactivity of the Phenyl Substituent and Peripheral Functionalization
The phenyl group at the C3 position of the pyrrolidine ring offers another avenue for structural modification through aromatic substitution reactions. These modifications can significantly impact the molecule's interaction with biological targets by altering its electronic properties and steric profile.
Introduction of Halogenated Moieties (e.g., Perfluoroisopropyl Groups)
The introduction of halogenated groups onto the phenyl ring is a key strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. In the context of this compound analogues, the incorporation of a perfluoroisopropyl group at the para-position of the 3-phenyl group has been identified as a critical structural feature for enhancing selectivity against certain nuclear receptors. nih.gov
Furthermore, simpler halogenation, such as the introduction of a fluorine atom, has also proven beneficial. Studies have shown that a para-fluoro substituent on the 3-phenyl ring can improve the potency of compounds. nih.gov The effect of various substituents on the phenylsulfone moiety of related analogues has been studied, with para-fluoro groups being a common starting point for optimization. nih.gov Replacing this fluoro group with other halogens, like chlorine, can maintain or slightly improve activity. nih.gov
Exploration of Electrophilic and Nucleophilic Aromatic Substitutions
The functionalization of the phenyl ring is governed by the principles of electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS) proceeds through a two-step mechanism involving the attack of an electrophile by the electron-rich aromatic ring, forming a carbocation intermediate known as a sigma complex or benzenonium cation. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the ring's aromaticity. masterorganicchemistry.com The rate and regioselectivity of this reaction are dictated by the existing substituents on the ring. The pyrrolidinyl group attached to the phenyl ring will influence the position of further substitution (ortho, meta, or para).
Nucleophilic Aromatic Substitution (SNA_r) occurs when the aromatic ring is electron-poor, typically due to the presence of strong electron-withdrawing groups (like -NO₂). masterorganicchemistry.compressbooks.pub In this reaction, a nucleophile attacks the carbon atom bearing a suitable leaving group (like a halide). masterorganicchemistry.comlibretexts.org The reaction proceeds through a negatively charged Meisenheimer complex intermediate. libretexts.org For an SNAr reaction to proceed efficiently, electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows for resonance stabilization of the anionic intermediate. pressbooks.pub In the absence of strong activating groups, SNAr can sometimes proceed through a high-energy benzyne (B1209423) intermediate under harsh conditions with very strong bases. libretexts.orgpressbooks.pub
Derivatization Strategies for Advanced Chemical Structures
Derivatization is a chemical process that transforms a compound into a product with a similar structure, known as a derivative, to enhance specific properties. researchgate.net For this compound, derivatization strategies are employed to improve stability, chromatographic properties, and biological activity, or to facilitate structural analysis. jfda-online.com
Key derivatization approaches for this scaffold include:
Acylation: The primary amine at the C3 position and the secondary amine of the pyrrolidine ring are common sites for acylation. Reagents like pentafluorobenzoyl chloride or fluorinated anhydrides are used to create derivatives with improved detection sensitivity in analytical techniques. jfda-online.com
N-Alkylation: The pyrrolidine nitrogen can be alkylated, for example, through reductive amination with aldehydes or ketones. nih.gov
Multi-step Synthesis: Advanced structures are often built using multi-step synthetic pathways. For example, a core intermediate can be prepared and then elaborated through a series of reactions. A phenyl (3-phenylpyrrolidin-3-yl)sulfone intermediate was converted into an amine derivative via a three-step sequence of triflate formation, azide (B81097) displacement, and subsequent reduction. nih.gov Similarly, coupling reactions using reagents like carbonyldiimidazole (CDI) are used to link the core scaffold to other chemical moieties, yielding more complex final compounds. nih.gov
Functional Group Interconversion: Existing functional groups can be converted into others. For instance, an alcohol can be transformed into various other groups such as an amine, ether, fluoride, or chloride to probe structure-activity relationships. nih.gov
The table below highlights the effects of various substituents introduced onto the phenyl ring of a (3-phenylpyrrolidin-3-yl)sulfone analogue.
| Substituent Position | Substituent | Effect on RORγt Activity | Reference |
| para (R₂) | -H | Reduced Activity | nih.gov |
| para (R₂) | -F | Baseline Activity | nih.gov |
| para (R₂) | -Cl | Maintained/Slightly Improved Activity | nih.gov |
| para (R₂) | -CH₃ | Maintained/Slightly Improved Activity | nih.gov |
| para (R₂) | -OCH₃ | Reduced Activity | nih.gov |
| meta (R₃) | -CH₃ | ~2-fold Improved Activity | nih.gov |
| meta (R₃) | -CH₂CH₃ | ~2-fold Improved Activity | nih.gov |
| meta (R₃) | -Cyclopropyl | Slightly Less Active | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including 3-Phenylpyrrolidin-3-amine. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), precise information about the molecular structure can be obtained.
¹H NMR (Proton NMR) provides information about the number of different types of protons and their chemical environments. In the context of this compound derivatives, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.0-7.5 ppm. The protons on the pyrrolidine (B122466) ring would appear at different chemical shifts depending on their proximity to the phenyl and amine groups. For instance, protons on carbons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field (δ 2.2-2.9 ppm). projectguru.in
¹³C NMR (Carbon-13 NMR) offers complementary information by detecting the carbon backbone of the molecule. The spectrum of a this compound derivative would show distinct signals for the carbons of the phenyl ring, typically between δ 125-145 ppm. The carbons of the pyrrolidine ring would also have characteristic chemical shifts, with the carbon bearing the phenyl and amino groups showing a unique resonance.
A representative, though not specific to the parent compound, set of NMR data for a derivative, 2-(benzo[d] rsc.orgnih.govdioxol-5-yl)-1-phenylpyrrolidine, is presented below to illustrate the type of data obtained. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.18 – 7.11 | m | Aromatic | |
| ¹H | 6.84 | d | 8.6 | Aromatic |
| ¹H | 6.63 | t | 7.2 | Aromatic |
| ¹H | 6.50 | d | 7.9 | Aromatic |
| ¹H | 4.69 | d | 7.5 | CH |
| ¹H | 3.78 | s | OCH₃ | |
| ¹H | 3.73 – 3.66 | m | CH | |
| ¹H | 3.39 | q | 9.0 | CH |
| ¹H | 2.41 – 2.29 | m | CH₂ | |
| ¹H | 2.08 – 1.94 | m | CH₂ | |
| ¹³C | 158.4 | Aromatic C | ||
| ¹³C | 147.3 | Aromatic C | ||
| ¹³C | 136.7 | Aromatic C | ||
| ¹³C | 129.1 | Aromatic C | ||
| ¹³C | 127.0 | Aromatic C | ||
| ¹³C | 115.8 | Aromatic C | ||
| ¹³C | 113.9 | Aromatic C | ||
| ¹³C | 112.4 | Aromatic C | ||
| ¹³C | 62.4 | CH | ||
| ¹³C | 55.4 | OCH₃ | ||
| ¹³C | 49.1 | CH | ||
| ¹³C | 36.3 | CH₂ | ||
| ¹³C | 23.2 | CH₂ |
Data for 2-(benzo[d] rsc.orgnih.govdioxol-5-yl)-1-phenylpyrrolidine, provided for illustrative purposes. rsc.org
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is indispensable for determining the molecular weight of a compound and, with high-resolution instruments, its molecular formula. ck12.org For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight.
Fragmentation patterns observed in the mass spectrum provide further structural information. For aliphatic amines, a characteristic fragmentation is the α-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. libretexts.org This results in the formation of a stable, nitrogen-containing cation. libretexts.org High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental compositions, providing an unambiguous molecular formula. rsc.org For example, HRMS (ESI-TOF) data for a derivative, 1-phenyl-2-(o-tolyl)pyrrolidine, showed a calculated m/z for [M+H]⁺ of 238.1590, with the found value being 238.1586, confirming its elemental composition. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. projectguru.in The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs.
For this compound, the IR spectrum would display characteristic absorption bands corresponding to its functional groups:
N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the range of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org These bands are generally sharper and less intense than the O-H bands of alcohols. libretexts.org
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines appears in the region of 1020-1250 cm⁻¹. orgchemboulder.com
Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl group are typically observed just above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring usually give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.
N-H Bending: Primary amines also exhibit an N-H bending (scissoring) vibration in the 1580-1650 cm⁻¹ range. orgchemboulder.com
For instance, the IR spectrum of a related compound, 2-(benzo[d] rsc.orgnih.govdioxol-5-yl)-1-phenylpyrrolidine, shows characteristic peaks at 2879 cm⁻¹ (C-H stretch), 1598, 1503, and 1485 cm⁻¹ (aromatic C=C stretch). rsc.org
Table 2: Typical Infrared Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300-3500 | Medium, sharp (two bands for primary) |
| Amine (N-H) | Bend | 1580-1650 | Medium to strong |
| Aromatic (C-H) | Stretch | 3000-3100 | Weak to medium |
| Aromatic (C=C) | Stretch | 1450-1600 | Medium to strong, sharp |
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. jhu.edu While obtaining suitable crystals of this compound itself might be challenging, the analysis of its crystalline derivatives provides invaluable and precise information about bond lengths, bond angles, and stereochemistry. scirp.org
The crystal structure of a derivative reveals the exact conformation of the pyrrolidine ring and the orientation of the phenyl and amino substituents. This technique has been successfully applied to various phenylpyrrolidine derivatives. For example, studies on 3-phenylpyrrolidine-2,5-dione, a related compound, have revealed different polymorphic forms with varying intermolecular interactions, including N-H···O hydrogen bonds and C-H···O hydrogen bonds. rsc.org Similarly, X-ray crystal structures of phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives have been instrumental in understanding their binding to biological targets. nih.gov The data obtained from X-ray crystallography, such as unit cell dimensions and space group, provide a complete picture of the molecule's solid-state structure. scirp.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(benzo[d] rsc.orgnih.govdioxol-5-yl)-1-phenylpyrrolidine |
| 1-phenyl-2-(o-tolyl)pyrrolidine |
| 3-phenylpyrrolidine-2,5-dione |
Computational Chemistry and Theoretical Investigations of 3 Phenylpyrrolidin 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the properties of 3-Phenylpyrrolidin-3-amine at the electronic level. researchgate.net DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the geometry, stability, and electronic characteristics of molecules of this size. mdpi.cominpressco.com These calculations can elucidate the stability of related aromatic amines and their potential metabolites, such as nitrenium ions, by computing relative energy differences (ΔΔE). nih.govresearchgate.netnih.gov
Geometric Optimization and Conformational Analysis
Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a non-planar pyrrolidine (B122466) ring and a rotatable phenyl group, multiple low-energy conformations can exist. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most energetically favorable conformers. rti.org
Methods like molecular mechanics, semi-empirical methods (e.g., AM1), and DFT (e.g., with the B3LYP functional and a 6-31G(d,p) basis set) are employed to perform these calculations. nih.govampp.orgresearchgate.net The process starts with an initial structure and iteratively adjusts the positions of the atoms to minimize the total energy, resulting in an optimized geometry. nih.gov For flexible molecules, algorithms are used to systematically or stochastically search the conformational space to ensure the global minimum energy structure is found. oup.com
The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. This information is critical for understanding how the molecule will interact with other molecules, such as biological receptors.
Below is a table of hypothetical, yet representative, optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.
| Parameter Type | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(phenyl)-C(pyrrolidine) | 1.52 Å |
| Bond Length | C(pyrrolidine)-N(amine) | 1.47 Å |
| Bond Length | C-N (pyrrolidine ring) | 1.46 Å |
| Bond Angle | C(phenyl)-C(pyrrolidine)-N(amine) | 110.5° |
| Dihedral Angle | C-C-C-N (pyrrolidine ring) | 25.0° (Envelope) |
Electronic Structure Analysis
Electronic structure analysis provides insight into how electrons are distributed within the molecule, which governs its reactivity. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netepa.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.netlibretexts.org It uses a color scale to indicate charge distribution: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. youtube.com For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for hydrogen bonding and protonation. mdpi.com
The following table presents plausible DFT-calculated electronic properties for this compound.
| Property | Predicted Value (DFT/B3LYP) | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | 0.9 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (Egap) | 6.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 1.9 D | Measures overall polarity of the molecule |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. core.ac.uk Unlike quantum chemical calculations that often focus on static, minimum-energy structures, MD provides a dynamic picture of molecular behavior, which is crucial for understanding how this compound behaves in a realistic environment, such as in solution or when interacting with a biological target. oup.comrsc.orgnih.gov
In a typical MD simulation, the forces between atoms are calculated using a classical force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. core.ac.uk For this compound, an MD simulation could be used to:
Prediction of Molecular Descriptors and Topological Indices
Molecular descriptors and topological indices are numerical values that are calculated from the molecular structure and are used to characterize the molecule. aimsciences.org These descriptors quantify various aspects of the molecule, such as its size, shape, branching, and electronic properties. They are extensively used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build mathematical models that predict the biological activity or physicochemical properties of new compounds without the need for experimental testing. iosrjen.orgkg.ac.rs
For this compound (C10H14N2), various descriptors can be calculated:
| Descriptor Type | Descriptor Name | Predicted Value |
|---|---|---|
| Constitutional | Molecular Weight | 162.23 g/mol |
| Constitutional | Formula | C10H14N2nih.gov |
| Physicochemical | XLogP3 | 1.7 |
| Physicochemical | Topological Polar Surface Area (TPSA) | 29.24 Ų |
| Topological | First Zagreb Index (M1) | 64 |
| Topological | Randić Connectivity Index | 5.89 |
Mechanistic Studies of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental methods alone. beilstein-journals.org By using quantum chemical methods like DFT, the entire potential energy surface of a reaction involving this compound can be mapped out. rsc.orgmdpi.com
This process involves:
For example, the synthesis of the pyrrolidine ring itself can be studied computationally. nih.govnih.gov DFT calculations can model the key bond-forming steps, such as an intramolecular C-H amination, to determine the most favorable pathway. nih.govacs.org These studies can compare different proposed mechanisms, assess the role of catalysts, and explain observed regioselectivity and stereoselectivity, guiding synthetic chemists in optimizing reaction conditions. beilstein-journals.orgresearchgate.netnih.gov
Structure-Based Computational Design Principles in Chemical Synthesis
Structure-based design is a rational approach to chemical synthesis, particularly in drug discovery, that uses the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. nih.govresearchgate.net The this compound scaffold has been effectively utilized in such design strategies. researchgate.netacs.orgnih.govmdpi.com
A notable example is the development of inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a target for autoimmune diseases. In these studies, the this compound core served as a key structural scaffold. The process involved:
Future Research Directions in the Chemistry of 3 Phenylpyrrolidin 3 Amine
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of complex pyrrolidines is a focal point of modern organic chemistry. researchgate.net Future research on 3-Phenylpyrrolidin-3-amine will prioritize the development of synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry.
Key areas of focus will include:
Catalytic Methods: There is a significant opportunity to develop novel catalytic processes. For instance, palladium-catalyzed hydroarylation of pyrrolines has emerged as a powerful method for producing 3-aryl pyrrolidines. nih.govnih.gov Future work could adapt this methodology to introduce the amine functionality concurrently or in a tandem reaction, thereby reducing the number of synthetic steps. Research into catalysts based on earth-abundant metals and the use of organocatalysis will also be crucial for improving sustainability. mdpi.com
Multicomponent Reactions (MCRs): One-pot multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with olefins, offer a highly efficient route to densely functionalized pyrrolidines. nih.govrsc.orgacs.org Designing an MCR strategy that incorporates precursors for the 3-phenyl and 3-amino groups would represent a significant advancement in efficiency and atom economy.
Flow Chemistry and Microwave-Assisted Synthesis: Shifting from traditional batch processing to continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields and purity while enhancing safety. Similarly, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve efficiency in the synthesis of pyrrolidine (B122466) scaffolds. nih.gov
Bio-catalysis: The use of enzymes to catalyze key steps, particularly for establishing the desired stereochemistry at the C3 position, is a promising avenue. Biocatalysis operates under mild conditions and can offer unparalleled selectivity, aligning perfectly with green chemistry objectives.
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Research Focus |
|---|---|---|
| Catalytic Hydroarylation | Direct C-H functionalization, high atom economy. nih.gov | Development of catalysts for aminated precursors; asymmetric variants. |
| Multicomponent Reactions | Rapid assembly of molecular complexity from simple starting materials. rsc.org | Design of novel MCRs incorporating amine and phenyl functionalities. |
| Flow Chemistry | Improved safety, scalability, and process control. | Transitioning and optimizing existing batch syntheses to flow systems. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. nih.gov | Screening reaction conditions to accelerate key synthetic steps. |
Exploration of Novel Chemical Reactivity and Transformations
The unique structural arrangement of this compound—featuring a tertiary carbon bearing both a phenyl and an amino group, a secondary amine within the ring, and adjacent methylene (B1212753) groups—suggests a rich and largely unexplored reactive landscape.
Future investigations will likely target:
N-Functionalization: The secondary amine of the pyrrolidine ring is a prime site for modification. Future work will explore a wide range of N-alkylation, N-arylation, and acylation reactions to generate libraries of derivatives for biological screening. These reactions can significantly alter the compound's physicochemical properties.
Functionalization of the 3-Amino Group: The primary amino group offers a versatile handle for introducing diverse functional groups through reactions such as sulfonylation, reductive amination, and amide bond formation, enabling the exploration of structure-activity relationships (SAR). nih.gov
C-H Activation: Direct functionalization of the pyrrolidine ring's C-H bonds is a frontier in synthetic chemistry. Research aimed at selectively activating the C2, C4, or C5 positions would open up unprecedented avenues for creating novel analogues without requiring lengthy de novo synthesis.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the 3-substituted pyrrolidine ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to different heterocyclic or acyclic scaffolds.
Application of Artificial Intelligence and Machine Learning in Synthetic Planning and Prediction of Reactivity
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and discovery. arxiv.org For this compound, these computational tools offer powerful new capabilities.
Retrosynthetic Planning: AI-powered retrosynthesis tools can analyze the structure of complex this compound derivatives and propose viable synthetic pathways. discoveracs.orgnih.gov These platforms can identify both well-established reactions and novel, less intuitive disconnections, potentially uncovering more efficient routes than those conceived by human chemists alone. arxiv.org A significant challenge is the low availability of data for specific reactions like heterocycle formation, which can be addressed using transfer learning techniques to improve model performance. chemrxiv.org
Reaction Outcome Prediction: ML models can be trained on existing chemical reaction data to predict the outcomes of novel reactions, including yield and selectivity. nips.ccyoutube.com This predictive power can significantly reduce the amount of trial-and-error experimentation required to optimize the synthesis of new derivatives. Researchers are developing ML platforms that combine automated experiments with AI to create "reactomes" that uncover hidden relationships between reactants and outcomes, moving chemistry from a trial-and-error to a data-driven approach. appliedclinicaltrialsonline.com
De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold that are optimized for specific properties, such as binding to a particular biological target. These models can explore vast chemical spaces to identify promising candidates for synthesis and testing.
| Application Area | Description | Potential Impact |
|---|---|---|
| Retrosynthesis | AI algorithms propose synthetic routes by working backward from the target molecule. arxiv.org | Accelerated discovery of efficient and novel synthetic pathways. |
| Reactivity Prediction | ML models predict the success, yield, or selectivity of a potential chemical reaction. cmu.edu | Reduced experimental workload and faster optimization of reaction conditions. |
| Virtual Screening | AI tools screen virtual libraries of derivatives for potential biological activity. nih.gov | Prioritization of synthetic targets with the highest probability of success. |
| Property Prediction | ML models forecast physicochemical properties (e.g., solubility, toxicity) of new derivatives. | Early-stage filtering of candidates to improve drug-likeness. |
Advanced Theoretical Modeling for Complex Chemical Phenomena
Computational chemistry provides indispensable tools for understanding molecular structure, properties, and reactivity at an atomic level. Advanced theoretical modeling will be instrumental in guiding the future development of this compound chemistry.
Conformational Analysis: The non-planar pyrrolidine ring exhibits a dynamic conformational behavior known as pseudorotation. unipa.it Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to model the conformational landscape of this compound and its derivatives. mdpi.com Understanding the preferred conformations is critical, as it directly influences how the molecule interacts with biological targets like enzymes and receptors.
Reaction Mechanism Elucidation: Theoretical modeling can be used to map out the complete energy profiles of potential synthetic reactions. mdpi.com By calculating the structures and energies of reactants, transition states, and products, researchers can gain deep insights into reaction mechanisms. This knowledge is crucial for optimizing reaction conditions to favor desired products and suppress side reactions. DFT has been successfully used to study the mechanism of reactions like 1,3-dipolar cycloadditions for forming pyrrolidine rings. rsc.org
Prediction of Molecular Properties: QM calculations can accurately predict a wide range of molecular properties, including electronic characteristics (e.g., HOMO-LUMO energies), acidity/basicity, and reactivity indices. This information can help chemists anticipate how the molecule will behave in different chemical environments and guide the design of new transformations.
Molecular Docking and Dynamics: To explore its potential in drug discovery, molecular docking simulations can predict the binding mode and affinity of this compound derivatives within the active site of a target protein. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic picture of the molecular interactions. nih.gov
Q & A
Q. How can researchers optimize the synthesis yield of 3-Phenylpyrrolidin-3-amine?
Methodological Answer:
- Catalyst Selection : Use transition-metal catalysts (e.g., CuBr in DMSO) to facilitate coupling reactions, as demonstrated in analogous pyrrolidine syntheses .
- Solvent Optimization : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency by stabilizing intermediates .
- Purification : Employ gradient chromatography (e.g., ethyl acetate/hexane) to isolate the compound with high purity (>95%) .
- Yield Tracking : Monitor reaction progress via TLC and adjust reaction time (e.g., 24–48 hours for complete conversion) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the pyrrolidine ring structure and phenyl substitution patterns (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ peak at m/z 189.15) and isotopic patterns .
- Melting Point Analysis : Determine purity (e.g., sharp melting range of 104–107°C indicates high crystallinity) .
Q. What safety precautions are essential for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Protective Gear : Wear nitrile gloves and goggles to prevent skin/eye contact .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent degradation .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns) and compare activity in receptor-binding assays .
- Asymmetric Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) to control stereochemistry during synthesis .
- Computational Modeling : Perform molecular docking studies to assess enantiomer-specific interactions with targets (e.g., GPCRs) .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR data with X-ray crystallography (if available) to confirm structural assignments .
- Isotopic Labeling : Synthesize N-labeled analogs to clarify ambiguous peaks in complex spectra .
- Degradation Studies : Test stability under varying pH/temperature to identify artifacts in LC-MS or NMR data .
Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) to the phenyl ring or pyrrolidine nitrogen to modulate lipophilicity/binding affinity .
- Bioisosteric Replacement : Replace the phenyl group with heteroaromatic rings (e.g., pyridine, thiophene) to enhance solubility .
- Pharmacophore Mapping : Use QSAR models to predict critical functional groups (e.g., amine position, ring conformation) .
Q. What advanced techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Develop a validated method with deuterated internal standards (e.g., d-3-Phenylpyrrolidin-3-amine) for precise quantification .
- Microsomal Stability Assays : Monitor metabolic degradation using liver microsomes and NADPH cofactors .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess compound distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
